Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-7(11)4-6-5(2)9-10-8(6)12/h3-4H2,1-2H3,(H2,9,10,12) |
InChI Key |
LTGCBELUKIWUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NNC1=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves a multi-step chemical process. Common approaches include reactions with ethyl-2-cyano-3-ethoxy acrylate and hydrazine derivatives. These methods often involve cyclization, condensation, and esterification reactions to form the pyrazolone ring and introduce the ethyl acetate moiety.
Reaction Mechanisms
The reaction mechanism for synthesizing pyrazolone derivatives involves several key steps. Knoevenagel condensation initiates the process, followed by Pinner reactions to introduce amine functionalities. Cyclization then occurs to form the pyrazole ring, and tautomerization leads to the final product.
Characterization Techniques
Characterization of this compound is crucial to confirm its identity and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify the structure and purity of the compound.
- Infrared (IR) Spectroscopy : Detects the presence of key functional groups.
- Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern.
Applications in Medicinal Chemistry
This compound and its derivatives have significant applications in medicinal chemistry due to their diverse biological activities. These compounds are explored for their potential as anti-inflammatory, analgesic, and anticancer agents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its biological activity.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core Pyrazole/Ketone Framework: The target compound shares the 3-oxo-2,3-dihydro-1H-pyrazole core with analogues like 4-aminoantipyrine derivatives. Substituents at positions 4 and 5 differentiate its properties.
- Substituent Variability :
- Position 4 : Ethyl acetate group (target) vs. acetamide (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ) or hydrazide groups (e.g., compound 7a in ).
- Position 5 : Methyl group (target) vs. halophenyl (e.g., 4-chlorophenyl in -F) or trifluoromethyl groups (-E).

Table 1: Structural Comparison of Select Analogues
Crystallographic Insights:
- The target compound’s pyrazole ring is planar, with substituents influencing packing. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl...acetamide, the 4-nitrophenyl group creates a 67.0° dihedral angle with the pyrazole ring, reducing crystallinity compared to the target compound’s simpler structure .
Analogues:
- Imidazole Derivatives () : Synthesized via cyclocondensation of substituted aldehydes with ethyl acetoacetate.
- Enaminonitriles (): Formed by reacting 4-aminoantipyrine derivatives with secondary amines (e.g., piperidine) under reflux.
- Acetamide Derivatives (): Carbodiimide-mediated coupling of 4-nitrobenzeneacetic acid with 4-aminoantipyrine.
Physicochemical and Spectral Properties
- IR Spectroscopy :
- ¹H-NMR :
Biological Activity
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- CAS Number : 125732-40-3
The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.
Synthesis Methods
This compound can be synthesized through several methods. One common approach involves multi-step reactions starting from diethyl malonate and hydrazine derivatives. The synthesis typically includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine and appropriate carbonyl compounds.
- Acetylation : Introducing the acetate group to form the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 14 | 17 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer activity of this compound against various cancer cell lines. For instance, it exhibited cytotoxic effects on breast cancer cells (MCF7) and prostate cancer cells (LNCaP), with IC50 values indicating potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| LNCaP | 30 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of E. coli. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, enhancing its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the mechanism of action revealed that this pyrazole derivative inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

